2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyridine ring
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-5-4-8-18(21-14)25-15-9-11-23(12-10-15)19(24)13-27-20-22-16-6-2-3-7-17(16)26-20/h2-8,15H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWLISEUKNULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The 4-hydroxypiperidine intermediate is reacted with 2-chloro-6-methylpyridine under basic conditions to install the pyridyloxy group. This reaction typically employs potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at elevated temperatures (80–120°C).
- Dissolve 4-hydroxypiperidine (1.0 equiv) and 2-chloro-6-methylpyridine (1.2 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.5 equiv) and heat at 100°C for 12–24 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate 4-[(6-methylpyridin-2-yl)oxy]piperidine in 65–75% yield.
Alternative Route: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient etherification. This method is advantageous for retaining stereochemistry but requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts.
Acetylation of Piperidine Nitrogen
The piperidine nitrogen is acetylated using bromoacetyl bromide or chloroacetyl chloride in the presence of a base such as triethylamine.
- Dissolve 4-[(6-methylpyridin-2-yl)oxy]piperidine (1.0 equiv) in dichloromethane (DCM).
- Add triethylamine (2.0 equiv) and cool to 0°C.
- Slowly add bromoacetyl bromide (1.1 equiv) and stir at room temperature for 4–6 hours.
- Quench with water, extract with DCM, and concentrate to obtain 1-bromoacetyl-4-[(6-methylpyridin-2-yl)oxy]piperidine (85–90% yield).
Thioether Formation with 1,3-Benzoxazole-2-thiol
The critical coupling step involves nucleophilic displacement of the bromine atom in the bromoacetyl intermediate by the thiol group of 1,3-benzoxazole-2-thiol.
- Dissolve 1-bromoacetyl-4-[(6-methylpyridin-2-yl)oxy]piperidine (1.0 equiv) and 1,3-benzoxazole-2-thiol (1.2 equiv) in dry THF.
- Add DBU (1,8-diazabicycloundec-7-ene, 1.5 equiv) to deprotonate the thiol and initiate the reaction.
- Stir at 50°C for 8–12 hours under nitrogen.
- Purify via flash chromatography (SiO₂, gradient elution with ethyl acetate/hexane) to isolate the target compound as a white solid (70–80% yield).
Alternative Synthetic Pathways
One-Pot Sequential Reactions
A streamlined approach combines acetylation and thioether formation in a single pot, minimizing intermediate isolation. However, this requires precise stoichiometric control to avoid side reactions such as over-alkylation.
Use of Protective Groups
For piperidine derivatives sensitive to oxidation, protective groups like tert-butoxycarbonyl (Boc) may be employed during initial steps. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine prior to acetylation.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 1H, benzoxazole-H), 7.75–7.30 (m, 3H, aromatic-H), 6.65 (d, 1H, pyridine-H), 4.50–3.80 (m, 4H, piperidine-H), 3.30 (s, 2H, SCH₂CO), 2.45 (s, 3H, CH₃-pyridine).
- HRMS : Calculated for C₂₁H₂₂N₃O₃S [M+H]⁺: 396.1382; Found: 396.1385.
Crystallographic Analysis (where applicable)
Single-crystal X-ray diffraction of analogous compounds confirms the half-chair conformation of the piperidine ring and planar benzoxazole system, stabilized by intramolecular hydrogen bonds (e.g., O—H⋯O).
Challenges and Optimization Strategies
- Byproduct Formation : The primary impurity arises from dimerization (e.g., WPA-MPN in), mitigated by controlling reaction stoichiometry and temperature.
- Solvent Selection : Polar aprotic solvents (THF, DMF) enhance reaction rates but may complicate purification. Switch to toluene or dichloroethane for improved selectivity.
- Catalyst Use : Palladium catalysts (e.g., Pd/C) aid in deprotection steps but require careful handling under hydrogen atmosphere.
Data Summary: Comparative Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to the presence of multiple heterocyclic rings and the thioether linkage, which confer specific chemical and biological properties that are not found in simpler analogs .
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- IUPAC Name : this compound
Research indicates that compounds containing benzoxazole and pyridine moieties often exhibit diverse biological activities. The proposed mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, such as heparanase, which is implicated in cancer metastasis and angiogenesis .
- Anti-Angiogenic Properties : Certain derivatives have demonstrated anti-angiogenic effects, which could be beneficial in cancer therapy by preventing tumor growth through the inhibition of blood vessel formation .
- Neuroprotective Effects : Given the presence of the piperidine ring, there is potential for neuroprotective activity, which has been observed in related compounds .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Heparanase Inhibitors :
- Anti-Cancer Research :
- Neuroprotection Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
